molecular formula C9H14N2O2S B15131173 3-[(Dimethylamino)methyl]benzene-1-sulfonamide

3-[(Dimethylamino)methyl]benzene-1-sulfonamide

Cat. No.: B15131173
M. Wt: 214.29 g/mol
InChI Key: JCSLGDQUXTZQRP-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and diuretic properties. This compound is characterized by the presence of a dimethylamino group attached to a benzene ring, which is further substituted with a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylamino)methyl]benzene-1-sulfonamide typically involves the reaction of benzene-1-sulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methyl]benzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Amines

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

3-[(Dimethylamino)methyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.

    Medicine: Investigated for its antibacterial and antifungal properties, making it a candidate for drug development.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, such as diuresis and reduced intraocular pressure.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: Another sulfonamide with antibacterial properties.

    Sulfamethoxazole: Widely used in combination with trimethoprim for treating bacterial infections.

    Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.

Uniqueness

3-[(Dimethylamino)methyl]benzene-1-sulfonamide is unique due to its specific structural features, such as the dimethylamino group, which can influence its reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

3-[(dimethylamino)methyl]benzenesulfonamide

InChI

InChI=1S/C9H14N2O2S/c1-11(2)7-8-4-3-5-9(6-8)14(10,12)13/h3-6H,7H2,1-2H3,(H2,10,12,13)

InChI Key

JCSLGDQUXTZQRP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC(=CC=C1)S(=O)(=O)N

Origin of Product

United States

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